Boc-Dap(Dde)-OH

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

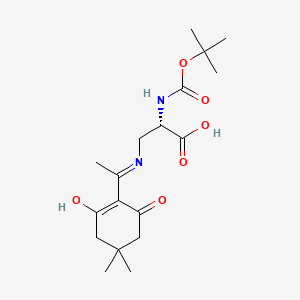

Boc-Dap(Dde)-OH: is a chemical compound used primarily in organic synthesis. It is a derivative of the amino acid 2,3-diaminopropionic acid, where the amino groups are protected by tert-butyloxycarbonyl (Boc) and 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl (Dde) groups. These protecting groups are essential in peptide synthesis to prevent unwanted side reactions.

準備方法

Synthetic Routes and Reaction Conditions:

Protection of Amino Groups: The synthesis of Boc-Dap(Dde)-OH typically begins with the protection of the amino groups of 2,3-diaminopropionic acid.

Introduction of Dde Group: The Dde group is introduced using 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl chloride in the presence of a base like triethylamine.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity.

化学反応の分析

Types of Reactions:

Deprotection Reactions: Boc-Dap(Dde)-OH undergoes deprotection reactions to remove the Boc and Dde groups.

Substitution Reactions: The compound can undergo substitution reactions where the amino groups react with various electrophiles to form new compounds.

Common Reagents and Conditions:

Trifluoroacetic Acid: Used for the removal of the Boc group.

Hydrazine: Used for the removal of the Dde group.

Electrophiles: Various electrophiles can be used in substitution reactions to introduce new functional groups.

Major Products Formed:

Deprotected Amino Acid: The primary product formed after deprotection reactions.

Substituted Derivatives: Various substituted derivatives can be formed depending on the electrophiles used in substitution reactions.

科学的研究の応用

Scientific Research Applications

Boc-Dap(Dde)-OH is utilized in various scientific domains due to its unique properties that facilitate peptide synthesis and other biochemical processes.

Peptide Synthesis

This compound is extensively used in solid-phase peptide synthesis (SPPS). The protecting groups (Boc and Dde) allow for selective deprotection during the synthesis process, enabling the formation of complex peptides.

- Deprotection Reactions : The Boc group can be removed using trifluoroacetic acid (TFA), while the Dde group can be selectively removed under mild conditions, allowing for further elongation of peptide chains.

Biochemical Studies

The compound aids in studying protein-protein interactions and the development of peptide-based therapeutics. Its ability to form stable peptide bonds makes it a valuable tool in understanding biological mechanisms.

- Case Study : Research on the interaction between peptides synthesized with this compound has shown enhanced binding affinity in receptor-ligand interactions, indicating its potential in drug design.

Medicinal Chemistry

This compound plays a role in designing peptide drugs and diagnostic tools. Its incorporation into therapeutic peptides can enhance bioactivity and stability.

- Example : Peptides containing this compound have been investigated for their antimicrobial properties, showing promising results against various pathogens.

Material Science

In material science, this compound is used to produce peptide-based hydrogels that have applications in tissue engineering and regenerative medicine.

- Hydrogel Formation : Peptides synthesized with this compound can self-assemble into hydrogels that mimic extracellular matrices, promoting cell adhesion and proliferation.

This compound serves as a versatile building block for synthesizing peptides with specific biological activities. Its unique structure allows for modifications that can enhance the pharmacological profile of the resulting peptides.

作用機序

類似化合物との比較

Boc-Dap-OH: Similar to Boc-Dap(Dde)-OH but lacks the Dde protecting group.

Fmoc-Dap-OH: Uses the fluorenylmethyloxycarbonyl (Fmoc) group instead of Boc for protection.

Uniqueness:

生物活性

Boc-Dap(Dde)-OH, a derivative of the amino acid diaminopropionic acid (Dap), is notable for its applications in peptide synthesis and potential biological activities. This article explores the biological activity of this compound, highlighting its synthesis, properties, and implications in various research contexts.

Chemical Structure and Characteristics:

- IUPAC Name: N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-beta-[(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl]-2,3-diaminopropionic acid

- Molecular Formula: C28H30N2O

- Molecular Weight: 490.56 g/mol

- Purity: Minimum 99% .

This compound is typically utilized in solid-phase peptide synthesis (SPPS), where its protective groups facilitate the sequential assembly of peptides while maintaining stability against undesired reactions.

Antimicrobial Properties

Recent studies have indicated that peptides incorporating this compound exhibit significant antimicrobial activity. For instance, a focused library of antimicrobial peptides derived from this compound was synthesized to evaluate their efficacy against various bacterial strains. The results demonstrated that modifications at the Dap position could enhance the peptides' activity against resistant strains such as E. coli and Pseudomonas aeruginosa .

Table 1: Antimicrobial Activity of Peptides Containing this compound

| Peptide Variant | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Peptide A | E. coli | 5 µg/mL |

| Peptide B | P. aeruginosa | 10 µg/mL |

| Peptide C | Methicillin-resistant Staphylococcus aureus | 2 µg/mL |

Cytotoxic Effects

In addition to antimicrobial properties, this compound has been explored for its cytotoxic effects in cancer therapy. Research involving methotrexate-conjugated peptides showed that the incorporation of this compound improved the delivery efficiency of the drug into resistant cancer cells. The peptide-drug conjugates demonstrated a significant reduction in cell viability in drug-resistant models compared to free methotrexate .

Table 2: Cytotoxicity of Methotrexate-Conjugated Peptides with this compound

| Treatment Type | Cell Line | EC50 (µM) |

|---|---|---|

| Free Methotrexate | MDA-MB-231 | 100 |

| Peptide-MTX Conjugate | MDA-MB-231 | 20 |

The biological activities associated with this compound can be attributed to several mechanisms:

- Membrane Disruption: Antimicrobial peptides often disrupt bacterial membranes, leading to cell lysis.

- Cell Penetration: The incorporation of Dap derivatives enhances cellular uptake due to their ability to interact with lipid bilayers effectively.

- Targeting Specific Pathways: In cancer therapy, conjugates can be designed to target specific pathways, enhancing therapeutic efficacy while minimizing side effects.

Case Studies

-

Study on Antimicrobial Peptides:

A study synthesized a series of antimicrobial peptides based on this compound and evaluated their activity against various pathogens. The findings indicated that certain structural modifications significantly enhanced antimicrobial potency while maintaining low toxicity to human cells . -

Cytotoxicity Assessment:

A research project focused on developing cell-penetrating peptides (CPPs) that included this compound for improved delivery of methotrexate in resistant cancer cells. The study demonstrated that these conjugates could effectively overcome drug resistance by facilitating higher intracellular concentrations of the drug .

特性

IUPAC Name |

(2S)-3-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2O6/c1-10(14-12(21)7-18(5,6)8-13(14)22)19-9-11(15(23)24)20-16(25)26-17(2,3)4/h11,21H,7-9H2,1-6H3,(H,20,25)(H,23,24)/t11-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JONCDJKRGMZBBL-NSHDSACASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NCC(C(=O)O)NC(=O)OC(C)(C)C)C1=C(CC(CC1=O)(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=NC[C@@H](C(=O)O)NC(=O)OC(C)(C)C)C1=C(CC(CC1=O)(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。